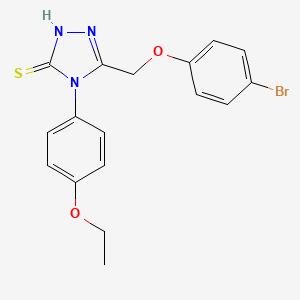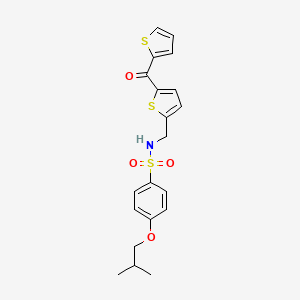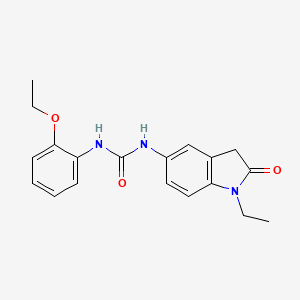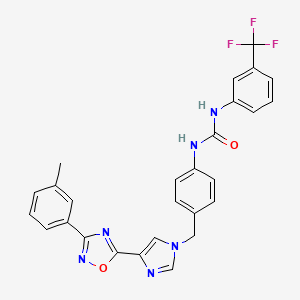![molecular formula C18H19N3O2S B2627865 6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide CAS No. 1280863-76-4](/img/structure/B2627865.png)
6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide, also known as MPT0G211, is a novel small molecule compound that has been identified as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies and has attracted significant attention from the scientific community.
Scientific Research Applications
Efficient Synthesis and Characterization
- Research in organic chemistry has led to the efficient synthesis of methyl 6-(6-aryl-1,2,4-triazin-3-yl)pyridine-2-carboxylates, showcasing methodologies that might be relevant to synthesizing compounds like the one . Such processes involve one-step condensations and reactions yielding compounds with potential biological and chemical applications (Shtaitz et al., 2020).
Chemical Structure and Molecular Conformation
- The study of molecular conformation in compounds containing sulfanyl groups and their derivatives indicates the significance of structural analysis in understanding the properties and potential applications of these molecules. For instance, the crystal structure of certain sulfanyl-substituted compounds reveals unusual folded conformations, which could be crucial for their chemical behavior and application in drug design or material science (Avasthi et al., 2003).
Potential Biological Activity
- The synthesis and characterization of pyrimidine derivatives, including those with sulfanyl groups, have been explored for their antimicrobial activities. This line of research points to the potential of compounds like the one mentioned for use in medicinal chemistry, particularly in the development of new therapeutics (Rathod & Solanki, 2018).
properties
IUPAC Name |
6-methylsulfanyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-24-16-9-6-14(12-19-16)17(22)20-15-7-4-13(5-8-15)18(23)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZNTEYKRWTHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]propanamide](/img/structure/B2627782.png)


![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2627787.png)


![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)
![Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2627794.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)


![N-(4-fluorobenzyl)-2-(3-(2-(4-fluorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627799.png)

![2-(4-chlorophenyl)-5-isopropyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627803.png)